2-Bromo-5-fluoro-4-methylphenol 2-Bromo-5-fluoro-4-methylphenol
Brand Name: Vulcanchem
CAS No.: 1268511-85-8
VCID: VC11704455
InChI: InChI=1S/C7H6BrFO/c1-4-2-5(8)7(10)3-6(4)9/h2-3,10H,1H3
SMILES: CC1=CC(=C(C=C1F)O)Br
Molecular Formula: C7H6BrFO
Molecular Weight: 205.02 g/mol

2-Bromo-5-fluoro-4-methylphenol

CAS No.: 1268511-85-8

Cat. No.: VC11704455

Molecular Formula: C7H6BrFO

Molecular Weight: 205.02 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-5-fluoro-4-methylphenol - 1268511-85-8

Specification

CAS No. 1268511-85-8
Molecular Formula C7H6BrFO
Molecular Weight 205.02 g/mol
IUPAC Name 2-bromo-5-fluoro-4-methylphenol
Standard InChI InChI=1S/C7H6BrFO/c1-4-2-5(8)7(10)3-6(4)9/h2-3,10H,1H3
Standard InChI Key DXKMFZFNZFYYSM-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1F)O)Br
Canonical SMILES CC1=CC(=C(C=C1F)O)Br

Introduction

Structural and Molecular Characteristics

Molecular Architecture

2-Bromo-5-fluoro-4-methylphenol consists of a phenolic backbone with substituents at distinct positions:

  • Hydroxyl group (-OH) at position 1.

  • Bromine atom (Br) at position 2.

  • Fluorine atom (F) at position 5.

  • Methyl group (-CH₃) at position 4.

The spatial arrangement of these groups influences electronic and steric effects, impacting reactivity and intermolecular interactions. The bromine and fluorine atoms introduce electronegativity gradients, while the methyl group contributes steric bulk.

Table 1: Key Molecular Properties

PropertyValue/DescriptionSource Inference
Molecular FormulaC₇H₆BrFOCalculated
Molecular Weight205.03 g/molCalculated
Density~1.7±0.1 g/cm³Extrapolated from
Boiling Point~230±20°CExtrapolated from
Melting PointNot reported

Synthesis and Manufacturing

General Synthetic Strategies

While no direct synthesis of 2-bromo-5-fluoro-4-methylphenol is documented, analogous routes for related compounds provide a framework. A two-step process from the patent for 2-bromo-4-fluoro-6-methylphenol is adaptable:

  • Diazotization Hydrolysis:

    • Starting material: A fluoro-methyl-aniline derivative (e.g., 5-fluoro-4-methylaniline).

    • Reaction with nitrosyl sulfuric acid to form a diazonium salt, followed by hydrolysis to yield the corresponding phenol.

  • Bromination:

    • Treating the phenol intermediate with bromine (Br₂) and hydrogen peroxide (H₂O₂) in a mixed solvent system (e.g., dichloromethane/water).

    • Conditions: Temperature-controlled (-10°C to 5°C) to minimize side reactions.

Table 2: Example Bromination Conditions (Adapted from )

ParameterValue
Solvent SystemDichloromethane/Water
Temperature-10°C to 5°C
Molar Ratio (Phenol:Br₂:H₂O₂)1:0.54–0.6:0.7–0.8
YieldUp to 95% (for analogous compound)

Challenges and Optimizations

  • Regioselectivity: Ensuring bromination occurs at position 2 requires careful control of reaction conditions.

  • Waste Management: The use of nitrosyl sulfuric acid in diazotization generates acidic wastewater, necessitating neutralization protocols .

  • Green Chemistry: Substituting liquid bromine with safer brominating agents (e.g., N-bromosuccinimide) could enhance sustainability.

Physicochemical Properties

Thermal and Physical Characteristics

  • Density: Estimated at 1.7±0.1 g/cm³, slightly higher than 2-bromo-5-methylphenol (1.6 g/cm³) , due to fluorine’s higher electronegativity.

  • Boiling Point: Projected near 230°C, influenced by halogen-induced dipole interactions.

  • Solubility: Expected to be low in water but soluble in organic solvents (e.g., chloroform, ethanol).

Spectroscopic Data

  • IR Spectroscopy: Peaks corresponding to O-H stretch (~3200 cm⁻¹), C-Br (~600 cm⁻¹), and C-F (~1100 cm⁻¹).

  • NMR: Distinct signals for aromatic protons influenced by substituents (e.g., methyl group at δ ~2.3 ppm).

Chemical Reactivity and Functional Transformations

Nucleophilic Substitution

The bromine atom at position 2 is susceptible to substitution reactions:

  • With Amines: Forms aryl amines under basic conditions (e.g., K₂CO₃, DMF).

  • With Thiols: Yields thioether derivatives via SNAr mechanisms.

Oxidation and Reduction

  • Oxidation: The phenolic -OH group can be oxidized to a quinone structure using agents like KMnO₄.

  • Reduction: Catalytic hydrogenation (H₂/Pd-C) may reduce the bromine to hydrogen, yielding 5-fluoro-4-methylphenol.

Electrophilic Aromatic Substitution

The electron-withdrawing effects of Br and F deactivate the ring, directing incoming electrophiles to positions 3 or 6 (meta/para to substituents).

Research Gaps and Future Directions

  • Synthetic Optimization: Develop regioselective methods for large-scale production.

  • Biological Screening: Evaluate antimicrobial and anticancer potential in vitro.

  • Environmental Impact: Assess degradation pathways and ecotoxicology.

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